molecular formula C24H19F3N2O B14066118 (4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole

(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14066118
M. Wt: 408.4 g/mol
InChI Key: ITAVQHKANRPMHO-IBGZPJMESA-N
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Description

(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a carbazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Carbazole Moiety: This step involves the synthesis of the carbazole ring system, which can be achieved through various methods such as the Buchwald-Hartwig amination or the Cadogan synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

    Final Coupling and Purification: The final step involves coupling the synthesized intermediates and purifying the product using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole: shares similarities with other carbazole-based compounds and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the carbazole and oxazole moieties contribute to its electronic and photophysical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19F3N2O

Molecular Weight

408.4 g/mol

IUPAC Name

(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H19F3N2O/c1-15-28-19(14-30-15)13-29-22-5-3-2-4-20(22)21-11-8-17(12-23(21)29)16-6-9-18(10-7-16)24(25,26)27/h2-12,19H,13-14H2,1H3/t19-/m0/s1

InChI Key

ITAVQHKANRPMHO-IBGZPJMESA-N

Isomeric SMILES

CC1=N[C@H](CO1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC1=NC(CO1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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